molecular formula C12H8F2O3 B11874380 1-(Difluoromethoxy)naphthalene-6-carboxylic acid

1-(Difluoromethoxy)naphthalene-6-carboxylic acid

Cat. No.: B11874380
M. Wt: 238.19 g/mol
InChI Key: BYLXQTWVFLJQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)naphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-6-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-6-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

5-(difluoromethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-3-1-2-7-6-8(11(15)16)4-5-9(7)10/h1-6,12H,(H,15,16)

InChI Key

BYLXQTWVFLJQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.